molecular formula C7H6N4O3 B6054597 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol CAS No. 91759-57-8

5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol

Cat. No.: B6054597
CAS No.: 91759-57-8
M. Wt: 194.15 g/mol
InChI Key: BKOFIXXJDYWOBK-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative of benzenetriol, which makes it a unique and interesting compound for research purposes.

Mechanism of Action

The mechanism of action of 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant antioxidant activity, which is believed to be due to its ability to scavenge free radicals and reactive oxygen species (ROS). It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol in lab experiments include its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are numerous future directions for research on 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol. Some of these include:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
2. Development of novel synthetic routes for the compound, which could improve its yield, purity, and pharmacokinetic properties.
3. Study of the compound's mechanism of action at the molecular level, which could provide insights into its potential therapeutic applications.
4. Investigation of the compound's potential as a catalyst in various chemical reactions.
5. Study of the compound's potential as a material for the development of new sensors and electronic devices.
In conclusion, this compound is a unique and interesting compound with potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and its ease of synthesis and stability make it an attractive compound for research purposes. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol can be achieved through various methods, including the reaction of 5-aminotetrazole with 1,2,3-benzenetriol in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, depending on the desired yield and purity of the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-(1H-tetrazol-5-yl)-1,2,3-benzenetriol has been shown to exhibit significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-4-1-3(2-5(13)6(4)14)7-8-10-11-9-7/h1-2,12-14H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOFIXXJDYWOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279380
Record name 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-57-8
Record name 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91759-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2H-Tetrazol-5-yl)-1,2,3-benzenetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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